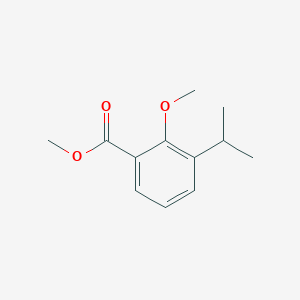

Methyl-3-isopropyl-2-methoxybenzoate

Description

Methyl-3-isopropyl-2-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methoxy group at the 2-position, an isopropyl group at the 3-position, and a methyl ester at the carbonyl position.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 2-methoxy-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-8(2)9-6-5-7-10(11(9)14-3)12(13)15-4/h5-8H,1-4H3 |

InChI Key |

HEAPWBWECLTPCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl-3-isopropyl-2-methoxybenzoate, focusing on substituent variations, applications, and synthesis methods inferred from the evidence:

Key Comparative Analysis:

- Substituent Effects on Applications: Sulfonylurea derivatives (e.g., metsulfuron methyl ester) are potent herbicides due to their sulfonylurea moiety, which inhibits acetolactate synthase in plants . Methyl laurate, a simple fatty acid ester, lacks aromaticity but shares ester functionality, highlighting how backbone structure dictates applications (e.g., surfactants vs. agrochemicals) .

Synthetic Pathways :

- The synthesis of imidazole carboxylates (e.g., compounds in ) employs polyphosphoric acid (PPA) for cyclization, a method that could be adapted for this compound if acidic conditions are required for ester formation or stabilization .

- Sulfonylurea esters are synthesized via multi-step reactions involving triazine intermediates, contrasting with simpler esterification routes for aliphatic esters like methyl laurate .

Physicochemical Properties :

- The isopropyl and methoxy groups in this compound likely increase steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or methoxy in sulfonylureas). This could enhance membrane permeability but reduce water solubility.

- Sulfonylurea herbicides exhibit higher polarity due to sulfonamide and triazine groups, improving solubility in aqueous formulations .

Research Findings and Implications

While direct studies on this compound are absent in the provided evidence, structural parallels suggest:

Agrochemical Potential: Its lipophilic profile may suit hydrophobic pesticide formulations, akin to sulfonylurea methyl esters but with differing modes of action .

Synthetic Scalability : Esterification methods used for methyl laurate or imidazole carboxylates could be optimized for large-scale production .

Stability Considerations : The electron-donating methoxy group may enhance aromatic stability, while the isopropyl group could hinder hydrolysis of the ester bond compared to aliphatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.